1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol

Catalog No.
S14162943
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol

Product Name

1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-4-8(11)7-5-9-10(3)6(7)2/h4-5,8,11H,1H2,2-3H3

InChI Key

MTVNICCDGLDHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C=C)O

1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is an organic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The molecular formula of this compound is C8H12N2O, and it has a molecular weight of 168.20 g/mol. The structure includes a prop-2-en-1-ol moiety, indicating the presence of an allylic alcohol functional group. This compound is characterized by its unique combination of a pyrazole ring and an alkenyl alcohol, which may impart distinctive chemical reactivity and biological properties.

The chemical reactivity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol can be attributed to the presence of both the pyrazole and the allylic alcohol functionalities. It can undergo several types of reactions:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

The specific reaction pathways often depend on the conditions (solvent, temperature, catalysts) and the presence of other reactants.

Compounds containing pyrazole moieties are often investigated for their biological activities. Preliminary studies suggest that 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Some pyrazole derivatives have shown activity against bacteria and fungi.
  • Anti-inflammatory Properties: Pyrazole compounds are known to modulate inflammatory responses.

Further research is necessary to fully elucidate the biological activity of this specific compound and its potential therapeutic applications.

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the reaction of 1,5-dimethylpyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
  • Hydrolysis of Esters: Starting from an ester derivative, hydrolysis can yield the desired alcohol.
  • Reduction Reactions: Reduction of corresponding ketones or aldehydes in the presence of reducing agents can also lead to the formation of this compound.

These methods highlight the versatility in synthetic approaches available for this compound.

The unique structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol suggests potential applications in various fields:

  • Pharmaceuticals: As a potential lead compound for drug development due to its biological activity.
  • Agriculture: Possible use as a pesticide or herbicide based on antimicrobial properties.

Further exploration into its applications may reveal additional uses in materials science or as a reagent in organic synthesis.

Interaction studies involving 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol are crucial for understanding its behavior in biological systems. These studies may include:

  • Binding Affinity Studies: Investigating how this compound interacts with specific biological targets such as enzymes or receptors.
  • Toxicology Assessments: Evaluating any potential toxic effects on human cells or environmental organisms.

These investigations provide insights into the safety and efficacy of the compound for potential therapeutic uses.

Several compounds share structural similarities with 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
3,5-DimethylpyrazolePyrazole ring with two methyl groupsKnown for its role as a ligand in coordination chemistry
4-HydroxycoumarinCoumarin derivative with a hydroxyl groupExhibits anticoagulant properties
3-(4-Ethoxyphenyl)-propanoic acidAromatic acid derivativePotential anti-inflammatory agent

Uniqueness

The uniqueness of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol lies in its combination of a pyrazole ring with an allylic alcohol functionality, which may confer distinct reactivity patterns and biological activities not present in other similar compounds. This structural feature may enhance its potential utility in medicinal chemistry compared to other derivatives lacking such combinations.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types